molecular formula C20H20N4O2 B10907548 4-methoxy-6-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-2-phenylpyrimidine

4-methoxy-6-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-2-phenylpyrimidine

Cat. No.: B10907548
M. Wt: 348.4 g/mol
InChI Key: ZQYCMMSGSBRMAZ-OEAKJJBVSA-N
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Description

1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE typically involves the condensation of 1-(4-methoxyphenyl)-1-ethanone with 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In medicinal chemistry, hydrazones are known for their potential as pharmacophores. This compound may exhibit biological activity, making it a candidate for drug development studies.

Medicine

Industry

In the material science industry, this compound could be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(4-PHENYL-4-PYRIMIDINYL)HYDRAZONE
  • 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-QUINOLINYL)HYDRAZONE

Uniqueness

Compared to similar compounds, 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE may offer unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

6-methoxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C20H20N4O2/c1-14(15-9-11-17(25-2)12-10-15)23-24-18-13-19(26-3)22-20(21-18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,22,24)/b23-14+

InChI Key

ZQYCMMSGSBRMAZ-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC1=CC(=NC(=N1)C2=CC=CC=C2)OC)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC1=CC(=NC(=N1)C2=CC=CC=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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